molecular formula C20H19F2N3O3S2 B11230744 N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11230744
M. Wt: 451.5 g/mol
InChI Key: QLOQNBDKRLZQRK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation followed by alkylation with dimethylamine.

    Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the quinoline derivative with 2,4-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinoline ring or the sulfamoyl group, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The sulfamoyl group may enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

    Sulfa Drugs: Contain a sulfamoyl group and are used as antibiotics.

Uniqueness

N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is unique due to the combination of its quinoline core, sulfamoyl group, and difluorophenyl moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H19F2N3O3S2

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H19F2N3O3S2/c1-12-8-20(29-11-19(26)23-18-6-4-13(21)9-16(18)22)24-17-7-5-14(10-15(12)17)30(27,28)25(2)3/h4-10H,11H2,1-3H3,(H,23,26)

InChI Key

QLOQNBDKRLZQRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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